3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Description
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Properties
IUPAC Name |
3-(6-chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-2-17-12-8-3-9(12)6-16(5-8)11-4-10(13)14-7-15-11/h4,7-9,12H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVMKLYANZASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of azabicyclo compounds. The presence of the chloropyrimidine moiety is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN4O |
| Molecular Weight | 242.73 g/mol |
| CAS Number | 2098039-70-2 |
This compound primarily acts as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which are implicated in cognitive functions and mood regulation. The compound's binding affinity and selectivity for these receptors suggest its potential use in treating neuropsychiatric disorders.
Binding Affinity
Research indicates that compounds similar to this compound exhibit high binding affinities:
Antidepressant Effects
In preclinical models, compounds within this class have demonstrated significant antidepressant-like effects, as evidenced by behavioral tests such as the forced swim test and tail suspension test. These studies suggest that modulation of nAChRs can lead to enhanced serotonergic and dopaminergic neurotransmission.
Neuroprotective Properties
The neuroprotective effects of this compound have been observed in cellular models of oxidative stress, where it mitigates neuronal damage through antioxidant mechanisms .
Case Studies
-
Study on Antidepressant Activity :
- A study evaluated the efficacy of related compounds in rodent models, showing that administration led to a significant reduction in immobility time, indicative of antidepressant activity.
- The mechanism was linked to increased receptor occupancy and downstream signaling pathways involving serotonin and norepinephrine .
- Neuroprotection Against Oxidative Stress :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
